Cas no 163597-57-7 (3-Cyano-4-isobutyloxythiobenzamide)
3-Cyano-4-isobutyloxythiobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Cyano-4-isobutoxybenzothioamide
- 3-Cyano-4-(2-methylpropoxy)benzenecarbothioamide
- 3-CYANO-4-ISOBUTOXY-THIOBENZAMIDE
- Febuxostat Impurity 72
- Febuxostat Impurity E
- 3-Cyano-4-isobutyloxythiobenzamide
- 3-Cyano-4-isobutyloxyhthiobenzamide
- BenzenecarbothioaMide,3-cyano-4-(2-Methylpropoxy)-
- SCHEMBL457507
- FT-0719664
- AC-24010
- A1-00309
- 3-cyano-4-isobutoxy benzothioamide
- 3-?Cyano-?4-?isobutyloxythiobenza?mide
- Cyano-4-isobutoxythiobenzamide
- CS-0447831
- FMHRQJJWJQGSDR-UHFFFAOYSA-N
- BCP15138
- AKOS015912379
- 3-cyano-4-isobutoxythio-benzamide
- 163597-57-7
- DTXSID50472218
- 3-cyano-4-isobutoxythiobenzamide
- DB-064508
-
- MDL: MFCD13185967
- Inchi: 1S/C12H14N2OS/c1-8(2)7-15-11-4-3-9(12(14)16)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H2,14,16)
- InChI Key: FMHRQJJWJQGSDR-UHFFFAOYSA-N
- SMILES: S=C(C1C=CC(=C(C#N)C=1)OCC(C)C)N
Computed Properties
- Exact Mass: 234.08282
- Monoisotopic Mass: 234.08268425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 91.1Ų
Experimental Properties
- Density: 1.18
- Melting Point: Not available
- Boiling Point: 396.194°C at 760 mmHg
- Flash Point: 193.411°C
- Refractive Index: 1.593
- PSA: 59.04
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
3-Cyano-4-isobutyloxythiobenzamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Sealed in dry,2-8°C(BD233141)
3-Cyano-4-isobutyloxythiobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019093552-1g |
3-Cyano-4-isobutoxybenzothioamide |
163597-57-7 | 95% | 1g |
$372.00 | 2023-08-09 | |
| TRC | C990343-100mg |
3-Cyano-4-isobutyloxythiobenzamide |
163597-57-7 | 100mg |
$138.00 | 2023-05-18 | ||
| TRC | C990343-500mg |
3-Cyano-4-isobutyloxythiobenzamide |
163597-57-7 | 500mg |
$500.00 | 2023-05-18 | ||
| TRC | C990343-1g |
3-Cyano-4-isobutyloxythiobenzamide |
163597-57-7 | 1g |
$ 800.00 | 2023-09-08 | ||
| TRC | C990343-1000mg |
3-Cyano-4-isobutyloxythiobenzamide |
163597-57-7 | 1g |
$861.00 | 2023-05-18 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y54545-250mg |
3-Cyano-4-(2-methylpropoxy)benzenecarbothioamide |
163597-57-7 | 95% | 250mg |
¥1800.00 | 2023-09-15 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y54545-1g |
3-Cyano-4-(2-methylpropoxy)benzenecarbothioamide |
163597-57-7 | 95% | 1g |
¥4600.00 | 2023-09-15 | |
| Ambeed | A605059-1g |
3-Cyano-4-isobutoxybenzothioamide |
163597-57-7 | 95+% | 1g |
$910.0 | 2025-02-26 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD233141-5g |
3-Cyano-4-isobutoxybenzothioamide |
163597-57-7 | 95+% | 5g |
¥9067.0 | 2023-08-09 | |
| AstaTech | C15023-0.25/G |
3-CYANO-4-ISOBUTOXYBENZOTHIOAMIDE |
163597-57-7 | 95% | 0.25g |
$217 | 2023-09-19 |
3-Cyano-4-isobutyloxythiobenzamide Suppliers
3-Cyano-4-isobutyloxythiobenzamide Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-Cyano-4-isobutyloxythiobenzamide
3-Cyano-4-isobutyloxythiobenzamide: A Comprehensive Overview
3-Cyano-4-isobutyloxythiobenzamide (CAS No. 163597-57-7) is a versatile compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound, characterized by its unique structure and functional groups, has been the subject of extensive research due to its potential applications in various industries. In this article, we will delve into the structural properties, synthesis methods, applications, and recent advancements related to 3-Cyano-4-isobutyloxythiobenzamide.
The molecular structure of 3-Cyano-4-isobutyloxythiobenzamide comprises a thiophene ring substituted with a cyano group at the 3-position and an isobutoxy group at the 4-position. This arrangement of functional groups imparts distinctive chemical and physical properties to the compound. The cyano group (-CN) is known for its electron-withdrawing nature, which can influence the reactivity and stability of the molecule. On the other hand, the isobutoxy group (-O-iC₃H₇) introduces steric hindrance and enhances solubility in certain solvents. The sulfur atom in the thiophene ring contributes to the compound's ability to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Recent studies have highlighted the potential of 3-Cyano-4-isobutyloxythiobenzamide as a precursor for advanced materials. For instance, researchers have explored its use in the synthesis of conductive polymers and organic semiconductors. The compound's ability to undergo nucleophilic substitution reactions has been leveraged to create materials with tailored electronic properties. Additionally, its reactivity towards metal-catalyzed coupling reactions has opened new avenues for constructing complex molecular architectures.
In terms of synthesis, 3-Cyano-4-isobutyloxythiobenzamide can be prepared through a variety of methods. One common approach involves the reaction of thiophenol derivatives with appropriate alkylating agents in the presence of a base. The substitution reaction at the sulfur atom allows for precise control over the substituents on the thiophene ring. Another method entails the use of click chemistry techniques, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to assemble the molecule from smaller fragments. These synthetic routes not only ensure high yields but also provide flexibility in modifying the substituents to suit specific applications.
The physical properties of 3-Cyano-4-isobutyloxythiobenzamide are equally intriguing. Its melting point and solubility characteristics make it suitable for use in both solution-based and solid-state applications. For example, its relatively high melting point enables its use in thermally stable materials, while its solubility in polar solvents facilitates its incorporation into polymer matrices for enhanced mechanical properties.
One area where 3-Cyano-4-isobutyloxythiobenzamide has shown particular promise is in pharmaceutical research. The compound's ability to act as a bioisostere or a pharmacophore mimic has led to its investigation as a potential drug candidate or intermediate in medicinal chemistry. Recent studies have explored its role in modulating enzyme activity and its potential as an anti-inflammatory or anticancer agent.
In conclusion, 3-Cyano-4-isobutyloxythiobenzamide (CAS No. 163597-57-7) is a multifaceted compound with a wide range of applications across diverse fields. Its unique structure, reactivity, and physical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new uses and improved synthetic methods for this compound, its significance in modern chemistry is expected to grow further.
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